Titanium(4+) benzoate

Thermal Stability Sol-Gel Processing TiO₂ Precursor

Titanium(4+) benzoate (also designated titanium tetrabenzoate or benzoic acid, titanium(4+) salt (4:1)) is a titanium(IV) carboxylate complex with the molecular formula C₂₈H₂₀O₈Ti. The compound belongs to the class of titanium coordination compounds wherein a central Ti⁴⁺ ion is coordinated by four benzoate ligands.

Molecular Formula C7H5O2Ti+3
Molecular Weight 168.98 g/mol
CAS No. 24742-16-3
Cat. No. B12677559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(4+) benzoate
CAS24742-16-3
Molecular FormulaC7H5O2Ti+3
Molecular Weight168.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)[O-].[Ti+4]
InChIInChI=1S/C7H6O2.Ti/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+4/p-1
InChIKeyKNDRJOWGUMNSSK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium(4+) Benzoate (CAS 24742-16-3) for Industrial Procurement: Core Identity and Compound Class


Titanium(4+) benzoate (also designated titanium tetrabenzoate or benzoic acid, titanium(4+) salt (4:1)) is a titanium(IV) carboxylate complex with the molecular formula C₂₈H₂₀O₈Ti [1]. The compound belongs to the class of titanium coordination compounds wherein a central Ti⁴⁺ ion is coordinated by four benzoate ligands . It is primarily investigated for applications in catalysis (esterification, transesterification) and as a precursor for titanium dioxide (TiO₂) materials via sol-gel or thermal decomposition routes [2].

Why Titanium(4+) Benzoate Cannot Be Simply Replaced by Generic Titanium Alkoxides or Other Carboxylates


Generic substitution among titanium compounds is not straightforward due to the profound influence of the ligand sphere on the complex's reactivity, stability, and solubility. For instance, titanium alkoxides such as titanium(IV) isopropoxide or butoxide are highly susceptible to hydrolysis, whereas the formation of titanium benzoate complexes in situ has been shown to enhance resistance to hydrolytic degradation [1]. The specific benzoate ligand field modulates the Lewis acidity of the Ti⁴⁺ center, directly affecting catalytic activity in esterification and transesterification reactions [2]. Furthermore, the thermal decomposition pathway and the properties of the resulting TiO₂ are ligand-dependent, meaning that substituting a benzoate precursor with an alkoxide or acetylacetonate will yield different oxide morphologies, crystallinity, and surface areas .

Quantitative Differentiation Evidence for Titanium(4+) Benzoate Against Closest Analogs


Thermal Stability Advantage of Titanium(4+) Benzoate Over Titanium(IV) Isopropoxide

Titanium(4+) benzoate maintains structural integrity up to approximately 400 °C without significant decomposition, with ligand degradation commencing in the 400–500 °C range . In contrast, titanium(IV) isopropoxide, a common alternative precursor, undergoes oxidative decomposition at a significantly lower temperature range of 280–300 °C [1]. This ~100 °C enhancement in thermal stability allows for a wider processing window in sol-gel and thermal decomposition applications.

Thermal Stability Sol-Gel Processing TiO₂ Precursor

Enhanced Hydrolytic Stability of Titanium Benzoate Complexes Compared to Titanium Tetrabutoxide

In the titanium tetrabutoxide-catalyzed synthesis of benzanilide from benzoic acid and aniline, the formation of titanium benzoate complexes in situ at the initial reaction stage prevents catalyst deactivation by water [1]. Titanium tetrabutoxide alone undergoes reversible deactivation in the presence of water, but the benzoate complex formation enhances its resistance to hydrolysis [1]. While the study does not report isolated Titanium(4+) benzoate performance, it demonstrates that the benzoate ligand environment confers superior water tolerance relative to the parent alkoxide.

Hydrolytic Stability Catalysis Amide Synthesis

Solubility Profile Differentiation: Titanium(4+) Benzoate vs. Titanium Alkoxides

Titanium(4+) benzoate exhibits limited solubility in polar solvents but dissolves readily in chlorinated hydrocarbons such as dichloromethane . This solvency profile contrasts with titanium alkoxides like titanium(IV) isopropoxide, which are generally soluble in a broader range of organic solvents including alcohols and ethers . The selective solubility of the benzoate can be exploited for controlled precipitation or for applications requiring hydrolytic protection via non-aqueous solvent systems.

Solubility Formulation Processing

High-Priority Application Scenarios for Titanium(4+) Benzoate Based on Verified Differentiators


High-Temperature Sol-Gel Synthesis of TiO₂ Nanoparticles

The compound's thermal stability up to ~400 °C provides a wider calcination window compared to titanium isopropoxide (decomposition onset ~280–300 °C [1]), enabling better control over anatase/rutile phase formation and crystallite size.

Water-Tolerant Esterification and Transesterification Catalysis

For esterification reactions generating water as a by-product, titanium benzoate systems resist hydrolytic deactivation that plagues simple titanium alkoxide catalysts [2], leading to sustained catalytic turnover and reduced catalyst loading.

Non-Aqueous Formulations Requiring Chlorinated Solvent Compatibility

The preferential solubility in chlorinated hydrocarbons makes Titanium(4+) benzoate suitable for coating formulations, crosslinking compositions, or precursor solutions where polar protic solvents must be avoided to prevent premature hydrolysis.

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